(E)-3-(4-isopropoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14(2)30-17-10-8-16(9-11-17)21-12-22(27-26-21)23(29)28-24-13-19-15(3)25-20-7-5-4-6-18(19)20/h4-14,25H,1-3H3,(H,26,27)(H,28,29)/b24-13+ |
InChI Key |
CHQQGOBSFJYZIA-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole and pyrazole derivatives.
Scientific Research Applications
Antioxidant Properties
Compounds similar to (E)-3-(4-isopropoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide have been reported to exhibit significant antioxidant activities. The antioxidant capacity can be evaluated using methods such as DPPH radical scavenging assays, which measure the ability of compounds to neutralize free radicals. Studies have shown that pyrazole derivatives often demonstrate superior radical scavenging abilities compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. Research indicates that certain pyrazole-based compounds effectively reduce inflammation in various models, making them candidates for developing anti-inflammatory drugs .
Anticancer Potential
There is growing interest in the anticancer properties of pyrazole derivatives, including those structurally related to This compound . Some studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against various cancers .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation and pain. The compound also modulates various signaling pathways, including the NF-κB and STAT-3 pathways, which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, molecular data, and notable properties:
Key Insights from Structural Variations:
Alkoxy Chain Length :
- The target compound’s isopropoxy group (C₃H₇O) offers a balance between lipophilicity and steric hindrance compared to butoxy (C₄H₉O) in . Shorter chains may reduce metabolic instability while retaining membrane permeability .
- Methoxy substituents (e.g., ) enhance solubility but may reduce hydrophobic binding in active sites .
Aromatic Substituents :
- Indole vs. Benzyloxy/Trimethoxyphenyl : The 2-methylindole in the target compound provides a heteroaromatic system capable of π-π stacking, whereas benzyloxy or trimethoxy groups () introduce steric or electronic effects that modulate target selectivity .
Electron-Withdrawing/Donating Groups: Dimethylamino () and bromo () substituents alter electron density, affecting reactivity and binding. For instance, bromine’s electronegativity may facilitate halogen bonding in enzyme pockets .
Stereochemical Considerations :
- The E-configuration of the hydrazone linkage (confirmed via X-ray in ) is conserved across analogs, suggesting its necessity for maintaining planar geometry and intermolecular interactions .
Research Findings and Methodological Notes
- Structural Analysis : SHELX and WinGX () are widely used for crystallographic refinement, ensuring accuracy in stereochemical assignments .
- Spectroscopic Characterization : Studies on analogs (e.g., ) highlight the use of NMR and IR to confirm hydrazone formation and substituent effects on vibrational modes .
- Computational Studies : DFT investigations () predict electronic properties and reactive sites, aiding in rational drug design .
Biological Activity
The compound (E)-3-(4-isopropoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a novel organic molecule with a complex structure that includes a pyrazole core, an indole moiety, and an isopropoxyphenyl substituent. This unique combination of functional groups suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 401.5 g/mol. The presence of hydrazone and pyrazole functionalities indicates potential interactions with various biological targets, which can lead to diverse pharmacological effects.
Biological Activities
Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Several pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown promising results in inhibiting the proliferation of breast cancer cells (MCF7) and other tumor types .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, with some studies reporting inhibition of key inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate these pathways may offer therapeutic benefits in inflammatory diseases .
- Antimicrobial Activity : Similar compounds have been tested for their antimicrobial properties against bacteria and fungi, showing effectiveness comparable to standard antibiotics .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of various enzymes involved in cancer progression and inflammation. For example, some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways .
- Induction of Apoptosis : Certain studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death .
- Modulation of Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and survival, potentially leading to reduced tumor growth and enhanced apoptosis .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-isopropoxyphenyl)-3-methylpyrazole | Structure | Anticancer |
| 2-methylindole derivatives | Structure | Antimicrobial |
| Pyrazole-based hydrazones | Structure | Anti-inflammatory |
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Anti-cancer Studies : A study demonstrated that certain pyrazole analogs exhibited IC50 values in the low micromolar range against MCF7 cells, indicating potent anticancer properties compared to standard treatments .
- Anti-inflammatory Research : In vivo models showed that specific pyrazole compounds significantly reduced edema and inflammatory markers when compared to control groups treated with conventional anti-inflammatory drugs like indomethacin .
Q & A
What are the key synthetic steps and reaction conditions for preparing (E)-3-(4-isopropoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide?
Level : Basic
Methodological Answer :
The synthesis involves three primary steps:
- Pyrazole Ring Formation : React hydrazine with a β-diketone or β-ketoester under acidic/basic conditions to form the pyrazole core .
- Substituent Introduction : Introduce the 4-isopropoxyphenyl group via nucleophilic substitution using an isopropoxyphenyl halide and a base (e.g., K₂CO₃) .
- Hydrazide Formation : Condense the pyrazole intermediate with 2-methyl-1H-indole-3-carbaldehyde in ethanol under reflux, using triethylamine as a catalyst to form the hydrazone linkage .
Critical Parameters : Control reaction temperature (60–80°C for hydrazide formation), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 for aldehyde:pyrazole) to minimize byproducts .
How can researchers characterize the compound’s structure and confirm its stereochemistry?
Level : Basic
Methodological Answer :
- Spectroscopic Techniques :
- X-Ray Crystallography : Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Address twinning or disorder using the TWIN/BASF commands in SHELX .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropoxy group) .
How can reaction conditions be optimized to improve synthetic yield and purity?
Level : Advanced
Methodological Answer :
- Design of Experiments (DoE) : Vary solvent (ethanol vs. THF), catalyst (triethylamine vs. piperidine), and reaction time (1–6 hours) to identify optimal conditions via response surface modeling .
- Byproduct Mitigation : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic Analysis : Perform time-resolved in-situ IR to track hydrazone formation and adjust reagent addition rates .
How should contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
Level : Advanced
Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. isopropoxy groups) on target binding using docking studies (AutoDock Vina) and molecular dynamics simulations .
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), control for compound stability (e.g., DMSO stock degradation), and validate enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) .
- Data Normalization : Use positive controls (e.g., staurosporine for kinase inhibition) and report activity as mean ± SEM across triplicate experiments .
What computational strategies are effective in predicting the compound’s physicochemical properties?
Level : Advanced
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
- ADMET Prediction : Use SwissADME to estimate logP (2.5–3.5), aqueous solubility (LogS ≈ -4.5), and blood-brain barrier permeability .
- Docking Studies : Perform flexible ligand docking against crystallographic protein structures (PDB ID: 2XIR for kinase targets) with a grid box centered on the ATP-binding site .
How can polymorphism during crystallization impact structural analysis, and how is it addressed?
Level : Advanced
Methodological Answer :
- Polymorph Screening : Crystallize the compound from solvents of varying polarity (e.g., ethanol, acetone, DMSO) and analyze via PXRD to identify dominant forms .
- Refinement Challenges : Use SHELXL’s TWIN/BASF commands to model twinned crystals and refine occupancy ratios for disordered moieties (e.g., isopropoxy groups) .
- Thermal Analysis : Perform DSC/TGA to correlate polymorphic forms with melting points and decomposition profiles .
What advanced techniques elucidate the compound’s interaction with biological targets?
Level : Advanced
Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins (e.g., BSA for plasma protein binding studies) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes (ΔH) for enzyme-inhibitor interactions .
- Cryo-EM : Resolve binding modes in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .
How are stability and degradation profiles assessed under physiological conditions?
Level : Advanced
Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor to quantify half-life (t₁/₂) and identify metabolites (e.g., hydroxylation at the indole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
